

spectroscopic analysis of 4-(2,4-Dichlorophenoxy)butanoic acid

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Compound of Interest

Compound Name: 4-(2,4-Dichlorophenoxy)butanoic acid

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An In-Depth Technical Guide to the Spectroscopic Analysis of **4-(2,4-Dichlorophenoxy)butanoic Acid**

Introduction

4-(2,4-Dichlorophenoxy)butanoic acid, also known as 2,4-DB, is a selective, systemic herbicide used to control broadleaf weeds in various agricultural settings.^[1] It belongs to the phenoxy acid class of herbicides, which function as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible plants.^{[1][2]} The precise chemical structure, purity, and concentration of 2,4-DB are critical for its efficacy and environmental safety. Therefore, robust analytical methodologies are essential for its characterization, quality control in formulations, and monitoring in environmental samples.

This guide provides a comprehensive overview of the core spectroscopic techniques employed for the structural elucidation and analysis of **4-(2,4-Dichlorophenoxy)butanoic acid**. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the underlying scientific rationale, the interpretation of spectral data, and the integration of multiple techniques to build a complete and validated analytical picture.

Property	Value
IUPAC Name	4-(2,4-dichlorophenoxy)butanoic acid[3]
Synonyms	2,4-DB, 2,4-Dichlorophenoxybutyric acid, Butyrac[3][4]
Molecular Formula	C ₁₀ H ₁₀ Cl ₂ O ₃ [1][2][4]
Molecular Weight	249.09 g/mol [1][3][4]
CAS Number	94-82-6[4]
Appearance	Colorless to white crystals[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. It provides detailed information about the chemical environment, connectivity, and spatial relationship of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Expertise & Rationale

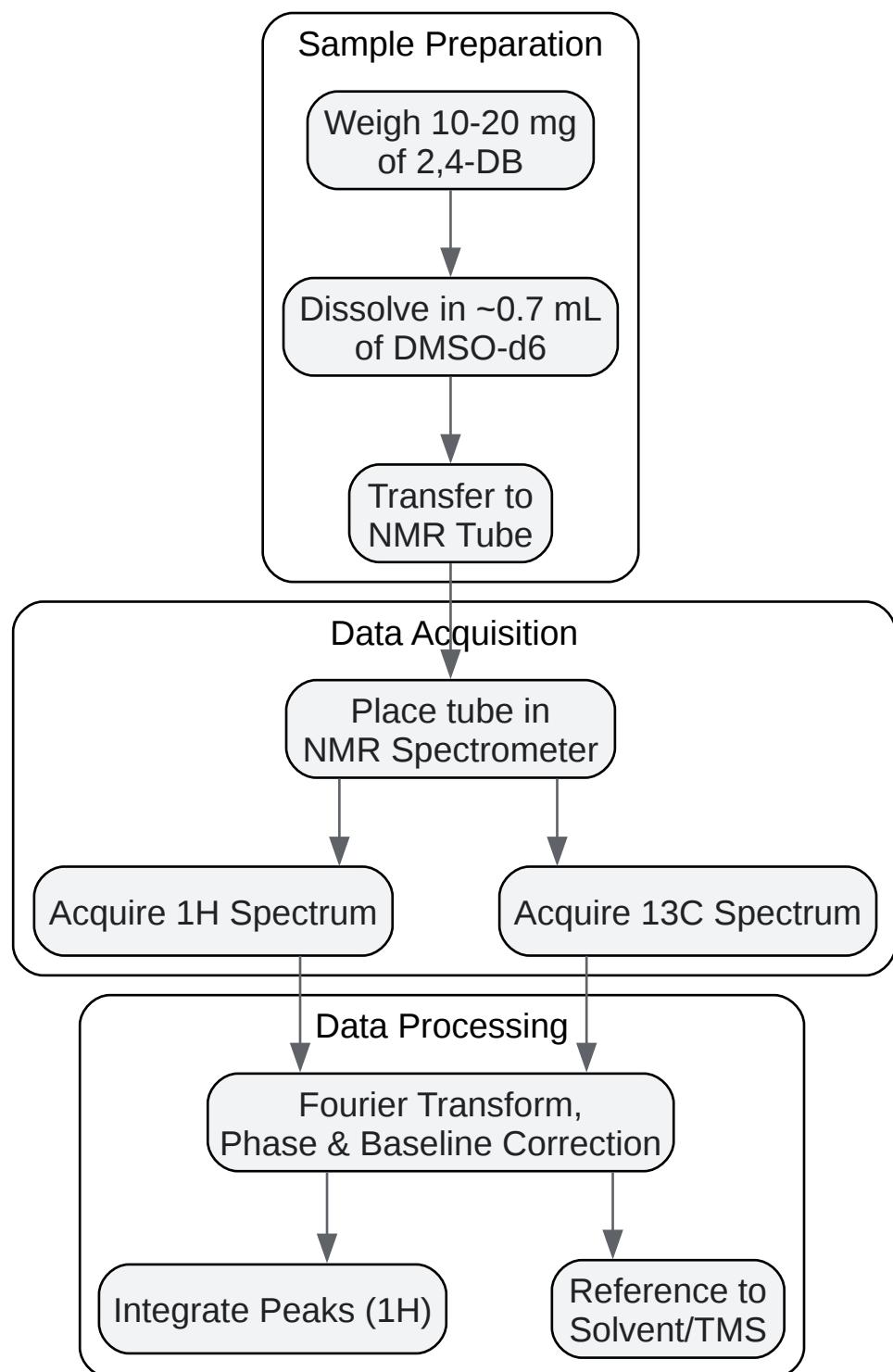
For **4-(2,4-Dichlorophenoxy)butanoic acid**, ¹H NMR is used to identify and map the distinct proton environments in the butyric acid chain and the dichlorinated aromatic ring. The chemical shift of each proton reveals its electronic environment, the integration provides the relative number of protons, and the splitting pattern (multiplicity) elucidates the number of neighboring protons. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule, which is crucial for confirming the carbon skeleton, including the carboxylic acid and the ether-linked aromatic carbons.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **4-(2,4-Dichlorophenoxy)butanoic acid** sample.

- Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).
 - Causality: DMSO-d₆ is an excellent choice as it effectively solubilizes the carboxylic acid and its acidic proton signal (around 12 ppm) is far downfield, preventing interference with other signals.^[6] CDCl₃ can also be used, but the acidic proton may exchange or be very broad.
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
- Transfer the solution to a 5 mm NMR tube.

- Instrumentation & Data Acquisition:
 - The analysis is performed on a high-resolution NMR spectrometer (e.g., 300-500 MHz).^[3]
 - Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans due to the low natural abundance of ¹³C.



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Caption: Workflow for NMR Spectroscopic Analysis.

Data Interpretation: Expected Spectral Features

The interpretation relies on correlating the observed signals with the molecular structure.

¹ H NMR (Proton)	Expected δ (ppm)	Multiplicity	Assignment
Carboxylic Acid (-COOH)	~12.0	Singlet (broad)	1H
Aromatic (Ar-H)	7.0 - 7.5	Multiplets/Doublets	3H
Ether Methylene (-O-CH ₂)	~4.1	Triplet	2H
Carboxylic Methylene (-CH ₂ -COOH)	~2.5	Triplet	2H
Central Methylene (-CH ₂ -)	~2.1	Quintet	2H

¹³ C NMR (Carbon)	Expected δ (ppm)	Assignment
Carboxylic Carbon (-COOH)	~174	C=O
Aromatic Carbons (Ar-C)	125 - 155	6 carbons (4 with H, 2 with Cl)
Ether Methylene Carbon (-O-CH ₂)	~67	C-O
Carboxylic Methylene Carbon (-CH ₂ -COOH)	~30	C-C=O
Central Methylene Carbon (-CH ₂ -)	~24	C-C-C

Note: The chemical shifts provided are estimations based on standard values and data from similar compounds. Actual values may vary slightly based on solvent and experimental conditions.[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs the frequencies corresponding to its natural vibrational modes.

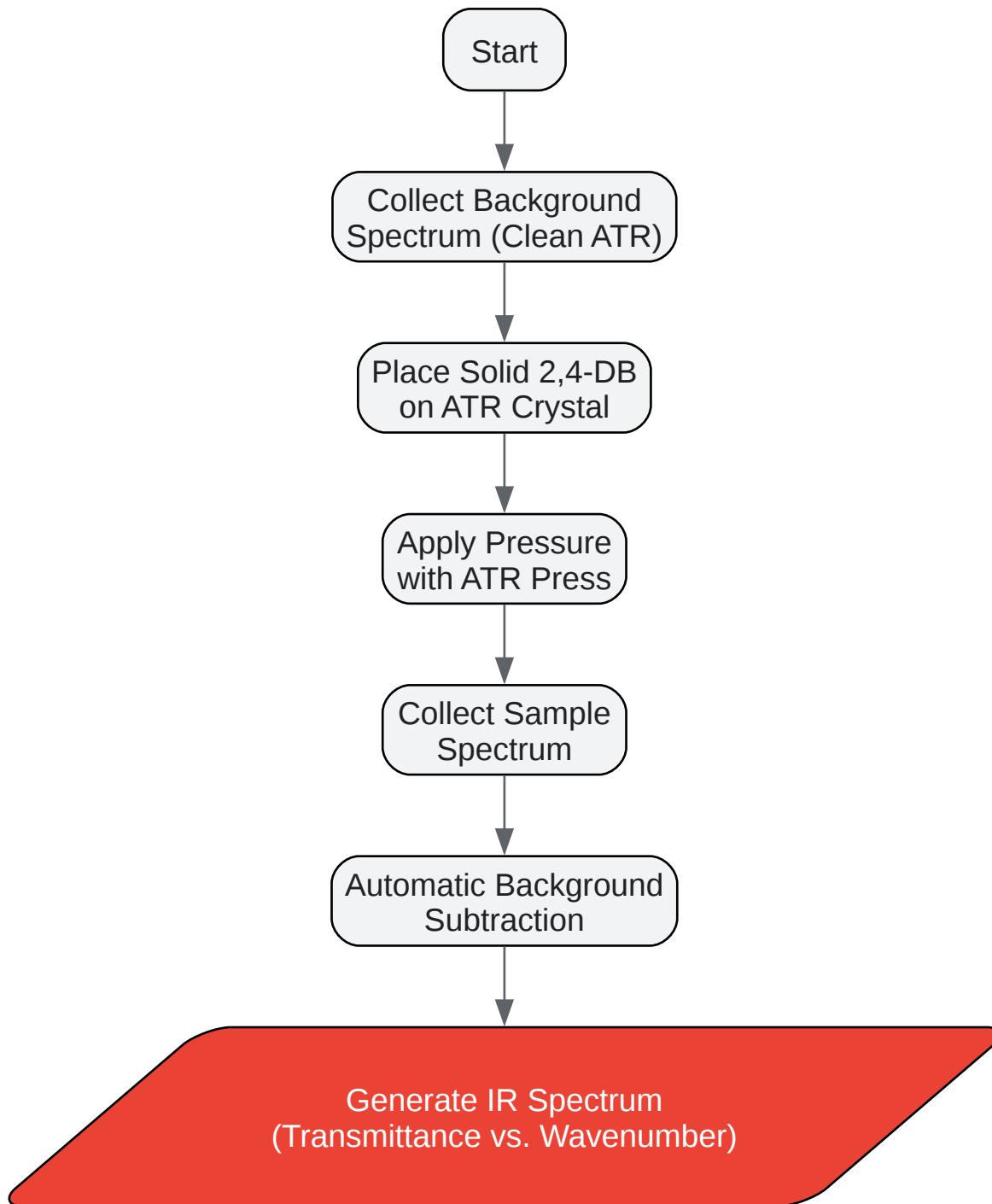
Expertise & Rationale

For 2,4-DB, IR spectroscopy provides a unique "fingerprint" and confirms the presence of key functional groups. The most telling absorptions are the very broad O-H stretch of the carboxylic acid, the sharp C=O stretch of the carbonyl group, the C-O stretch of the ether linkage, and the C-Cl stretches on the aromatic ring. The presence and position of these bands serve as a self-validating system for the molecule's core components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation:
 - Place a small amount (a few milligrams) of the solid 2,4-DB sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is needed, which is a major advantage of this technique.
- Instrumentation & Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Lower the ATR press to ensure firm contact between the sample and the crystal.
 - Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- Data Processing:
 - The instrument software automatically performs the background subtraction.

- The resulting spectrum is presented as % Transmittance or Absorbance vs. Wavenumber (cm^{-1}).



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Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum of 2,4-DB is expected to show the following key absorption bands.[8][9]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 2500 (very broad)	O-H stretch	Carboxylic Acid (-COOH)[10]
~1700 (strong, sharp)	C=O stretch	Carboxylic Acid (-COOH)
~1600, ~1470	C=C stretch	Aromatic Ring
~1250	C-O stretch	Aryl Ether (Ar-O-C)
850 - 550	C-Cl stretch	Aryl Halide (Ar-Cl)
1500 - 400	Complex vibrations	Fingerprint Region[10]

Note: The NIST Chemistry WebBook provides reference spectra for **4-(2,4-Dichlorophenoxy)butanoic acid**, which can be used for authoritative comparison.[8][9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

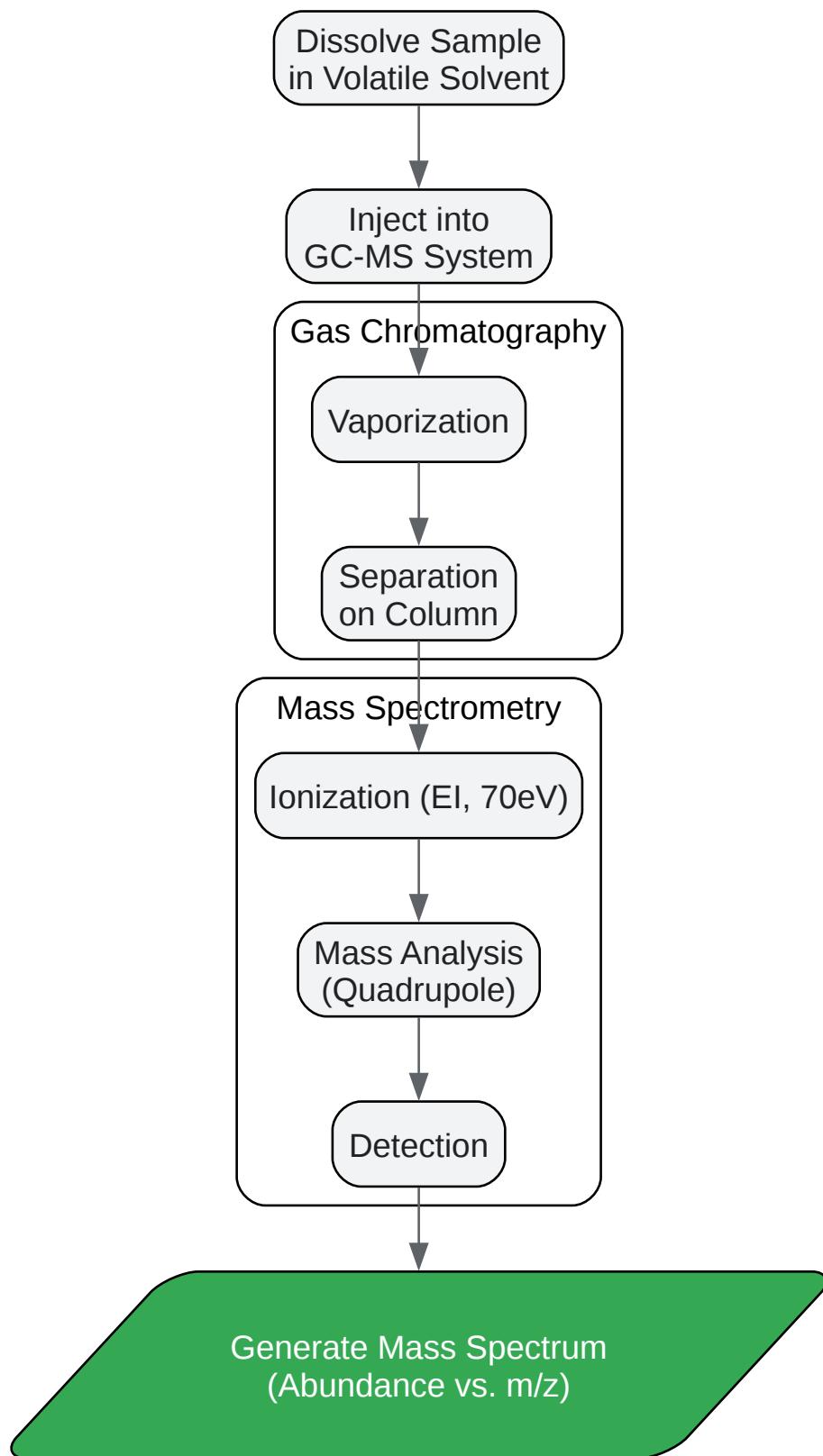
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Rationale

For 2,4-DB, the primary goal is to confirm the molecular weight (249.09 g/mol).[1][4] High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for structural validation.[11] The molecule will break in predictable ways upon ionization, and these fragments are diagnostic. For instance, cleavage of the butyric acid side chain or the dichlorophenoxy group produces characteristic ions.

Experimental Protocol: GC-MS with Electron Ionization (EI)

- Sample Preparation:
 - Dissolve a small amount of 2,4-DB in a volatile organic solvent like methanol or ethyl acetate.
 - For GC analysis, derivatization to a more volatile ester (e.g., methyl ester) is a common practice to improve chromatographic behavior, though direct analysis is possible.[3]
- Instrumentation & Data Acquisition:
 - Inject the prepared solution into a GC-MS system.
 - Gas Chromatograph (GC): The sample is vaporized and separated on a capillary column (e.g., HP-5MS). A temperature program is used to elute the compound (e.g., start at 40°C, ramp to 300°C).[6][7]
 - Mass Spectrometer (MS): As the compound elutes from the GC column, it enters the ion source (typically Electron Ionization at 70 eV). The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected.[6][7]
- Data Processing:
 - The software generates a mass spectrum showing the relative abundance of ions at each m/z value.



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Caption: Workflow for GC-MS Analysis.

Data Interpretation: Key Ions and Fragments

The mass spectrum of 2,4-DB will show several key ions.

m/z Value	Proposed Fragment	Significance
248/250/252	$[M]^+$ (Molecular Ion)	Confirms the molecular weight. The isotopic pattern (due to two Cl atoms) is characteristic.
162/164	$[C_6H_3Cl_2O]^+$	Dichlorophenoxy cation, a very common and stable fragment. Often the base peak. [3] [12]
87	$[C_4H_7O_2]^+$	Butyric acid side chain cation.

Note: The NIST Mass Spectrometry Data Center provides reference mass spectra for **4-(2,4-Dichlorophenoxy)butanoic acid** (CAS 94-82-6), which are essential for definitive identification.[\[3\]](#)[\[12\]](#)

UV-Visible (UV-Vis) Spectroscopy: Analyzing the Aromatic System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for compounds containing chromophores—groups of atoms that absorb light, such as aromatic rings and carbonyl groups.

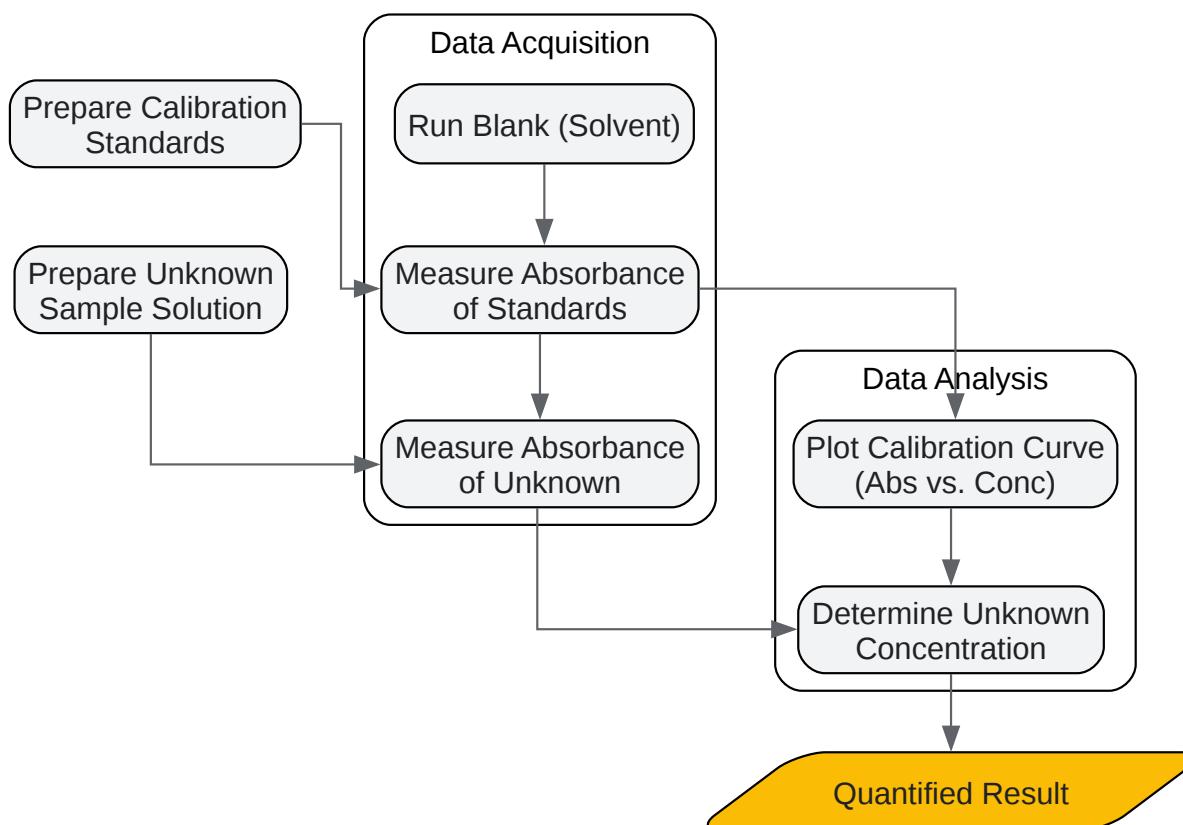
Expertise & Rationale

For 2,4-DB, the dichlorinated benzene ring is the primary chromophore. UV-Vis spectroscopy can be used for quantitative analysis, as the absorbance at a specific wavelength (λ_{max}) is directly proportional to the concentration (Beer-Lambert Law). While not highly specific for structural elucidation on its own, it is a simple, rapid, and cost-effective method for quantification in formulations or for monitoring reactions.[\[13\]](#)[\[14\]](#)

Experimental Protocol: Quantitative UV-Vis

- Sample and Standard Preparation:

- Prepare a stock solution of 2,4-DB of a known concentration in a UV-transparent solvent (e.g., acetonitrile or methanol).
- Prepare a series of calibration standards by serial dilution of the stock solution.
- Prepare the unknown sample by dissolving it in the same solvent and diluting it to fall within the concentration range of the standards.
- Instrumentation & Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the solvent to serve as a blank and record the baseline.
 - Record the absorption spectrum (typically from 400 nm down to 200 nm) for each standard and the unknown sample.
 - Identify the wavelength of maximum absorbance (λ_{max}).
- Data Processing:
 - Plot a calibration curve of Absorbance at λ_{max} vs. Concentration for the standards.
 - Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.



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Caption: Workflow for Quantitative UV-Vis Analysis.

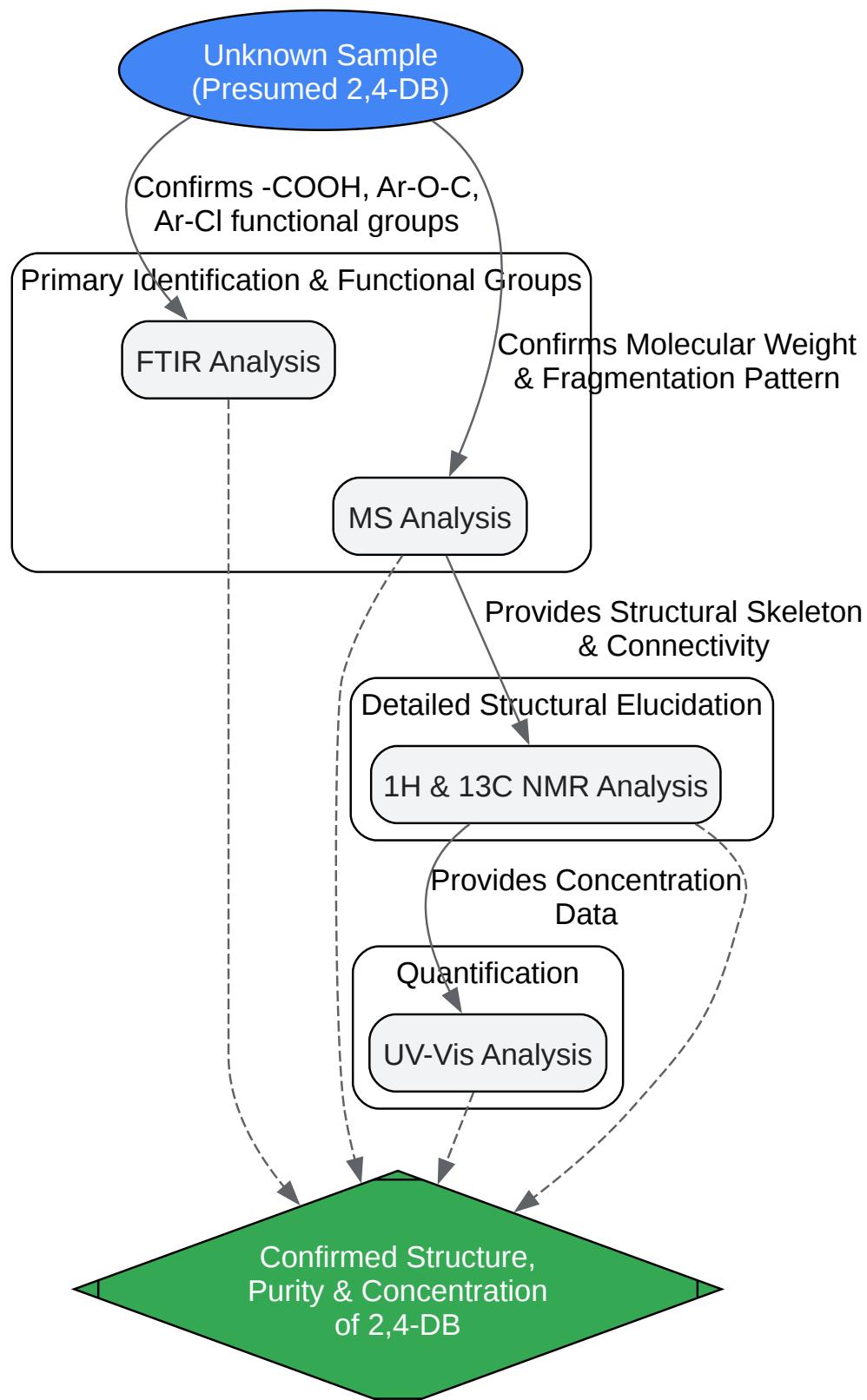
Data Interpretation: Expected Absorption

The UV spectrum of 2,4-DB is expected to show absorption maxima related to the $\pi \rightarrow \pi^*$ transitions of the dichlorinated aromatic ring. Based on data for similar compounds like 2,4-dichlorophenol, characteristic absorptions are expected around 280-290 nm.^{[3][15]} A study on a related molecule showed absorptions at 259.0 nm, 209.0 nm, and 191.0 nm, which can be attributed to $n-\pi(C=O)$, $\pi-\pi(C=O)$, and $\pi-\pi^*(C=C)$ transitions, respectively.^{[6][7]}

Integrated Analysis: A Holistic Approach

No single technique provides all the necessary information. A truly authoritative analysis integrates the data from each method to build an irrefutable case for the identity, structure, and

purity of **4-(2,4-Dichlorophenoxy)butanoic acid**.



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Caption: Integrated workflow for the complete analysis of 2,4-DB.

This integrated workflow represents a self-validating system. The molecular weight from MS must match the structure determined by NMR. The functional groups identified by IR must be consistent with the carbons and protons observed in the NMR spectra. Finally, UV-Vis provides quantitative data for the confirmed structure. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the final analytical result.

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